An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed examination of the structural attributes influencing key parameters such as acidity (pKa), lipophilicity (logP), and solubility. We present a synthesis of predicted data alongside detailed, field-proven experimental protocols for the precise determination of these properties. This guide is structured to provide not only the "what" but also the "why," explaining the causality behind experimental choices and the implications of these properties for drug design and development. The methodologies described are designed as self-validating systems, ensuring scientific integrity and reproducibility. All key claims are supported by authoritative references, and quantitative data is summarized for clarity.
Introduction: The Strategic Importance of Substituted Piperidines in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The introduction of hydroxyl and carboxylic acid functionalities, as seen in 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, offers multiple points for hydrogen bonding and salt formation, which are critical for modulating pharmacokinetic and pharmacodynamic properties.[2]
The presence of the Carboxybenzyl (Cbz) protecting group on the piperidine nitrogen is a strategic choice in multi-step organic synthesis.[3] It provides a robust, yet readily cleavable, means of preventing unwanted side reactions at the secondary amine, thereby enabling precise chemical transformations at other positions of the molecule.[4] Understanding the physicochemical landscape of this specific molecule is therefore paramount for its effective utilization in the synthesis of novel drug candidates.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the known and predicted physicochemical properties of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. It is critical to note that while some properties are readily available from chemical suppliers, others, such as pKa and logP, are often predicted via computational models and should be experimentally verified for mission-critical applications.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₇NO₅ | [5][][7] |
| Molecular Weight | 279.29 g/mol | [5][][7] |
| CAS Number | 1095010-46-0 | [5] |
| Predicted pKa (Carboxylic Acid) | ~3-5 | Theoretical Estimation |
| Predicted pKa (Alcohol) | ~14-16 | Based on related structures[3] |
| Calculated XLogP3 | ~1.5 (for N-Cbz-3-hydroxypiperidine) | PubChem[8] |
| Melting Point | Not Experimentally Determined | - |
| Aqueous Solubility | Predicted to be low to moderate | Structural Analysis[2] |
Ionization Behavior: The Critical Role of pKa
The acid dissociation constant (pKa) is a fundamental parameter that governs the extent of ionization of a molecule at a given pH. For 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, two functional groups are of primary interest: the carboxylic acid and the hydroxyl group. The carboxylic acid is expected to be the primary acidic center, with a pKa in the typical range for aliphatic carboxylic acids (~3-5). The hydroxyl group is a much weaker acid, with a pKa likely in the range of 14-16, similar to other alcohols.[3]
The ionization state of the carboxylic acid is of profound importance in a biological context, as it will be predominantly deprotonated to the carboxylate form at physiological pH (~7.4). This negative charge can significantly influence solubility, cell permeability, and interactions with biological targets.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[1] The underlying principle involves the gradual neutralization of the acidic functional group with a standardized base, while monitoring the corresponding change in pH. The pKa is determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare standard buffer solutions of pH 4.0, 7.0, and 10.0 for pH meter calibration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using the standard buffer solutions.
-
Place a known volume (e.g., 25 mL) of the sample solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the sample solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.
-
The equivalence point is the volume of NaOH at which the first derivative is at its maximum and the second derivative is zero.
-
The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
-
Lipophilicity: Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It describes the partitioning of a compound between an octanol phase (simulating a lipid bilayer) and an aqueous phase. A balanced logP is often sought in drug design to ensure adequate aqueous solubility for formulation and sufficient lipophilicity for membrane permeation.
For 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, the presence of the Cbz group and the piperidine ring contributes to its lipophilicity, while the hydroxyl and carboxylic acid groups enhance its hydrophilicity. The calculated XLogP3 for the related N-Cbz-3-hydroxypiperidine is 1.5, suggesting a moderate level of lipophilicity.[8] However, the presence of the carboxylic acid in the target molecule will likely decrease this value.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the logP of a compound. It involves directly measuring the concentration of the analyte in both the octanol and aqueous phases after they have reached equilibrium.
Caption: Workflow for logP determination by the shake-flask method.
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Preparation of Phases:
-
Prepare a phosphate buffer solution at a relevant pH (e.g., 7.4) to mimic physiological conditions.
-
Pre-saturate the 1-octanol with the aqueous buffer and the aqueous buffer with 1-octanol by mixing them vigorously and allowing them to separate overnight.
-
-
Partitioning:
-
Accurately weigh a small amount of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid and dissolve it in the pre-saturated aqueous buffer.
-
Add a known volume of the pre-saturated 1-octanol to the aqueous solution in a sealed container.
-
Shake the container at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical physicochemical property that directly impacts the bioavailability of an orally administered drug. Poor solubility can lead to incomplete absorption and low efficacy. The solubility of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is expected to be pH-dependent due to the presence of the carboxylic acid group.[2] At low pH, where the carboxylic acid is protonated and neutral, the solubility is likely to be lower. As the pH increases above the pKa of the carboxylic acid, the compound will exist as the more soluble carboxylate salt.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a crucial parameter for pre-formulation studies.
Caption: Workflow for determining thermodynamic solubility.
-
Preparation:
-
Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).
-
Add an excess amount of solid 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid to vials containing a known volume of each buffer solution. Ensure that a visible amount of solid remains.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Carefully collect the clear supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
-
Spectroscopic and Spectrometric Characterization
The structural elucidation and confirmation of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid rely on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Cbz group (typically in the range of 7.3-7.4 ppm), the benzylic protons of the Cbz group (~5.1 ppm), and the protons of the piperidine ring (in the range of 1.5-4.0 ppm).[1] The proton of the carboxylic acid will likely appear as a broad singlet far downfield (10-13 ppm), and the proton of the hydroxyl group will also be a broad signal.[9]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals are expected for the carbonyl carbon of the carbamate (~155 ppm), the carbonyl carbon of the carboxylic acid (~170-180 ppm), the aromatic carbons of the Cbz group (~127-136 ppm), the benzylic carbon (~67 ppm), and the carbons of the piperidine ring.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, characteristic absorption bands are expected for:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carbamate): A strong absorption around 1680-1700 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.
-
C-O stretch (hydroxyl and carboxylic acid): In the region of 1050-1300 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.[1][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 279.29.
-
Electron Ionization (EI-MS): This higher-energy technique will likely lead to fragmentation. A key fragmentation pathway for Cbz-protected amines involves the loss of the benzyl group or the entire benzyloxycarbonyl group.[12][13] Common fragments would include the tropylium ion at m/z 91. The loss of water from the hydroxyl group and the loss of the carboxyl group are also expected fragmentation pathways.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the key physicochemical properties of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. While some experimental data is lacking in the public domain, we have outlined robust and validated protocols for their determination. The interplay between the lipophilic Cbz group and the hydrophilic hydroxyl and carboxylic acid functionalities creates a molecule with a nuanced physicochemical profile that is highly relevant to its application in drug discovery. A thorough experimental characterization of its pKa, logP, and solubility is essential for any research program utilizing this versatile building block. Future work should focus on the experimental validation of the predicted properties and the exploration of how these properties translate to the ADME profiles of more complex drug candidates derived from this scaffold.
References
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- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University.
- Smolecule. (2023). 5-Hydroxypiperidine-2-carboxylic acid. Smolecule.
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- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Whitman College. (n.d.). GCMS Section 6.15. Whitman College.
- Sunway Pharm Ltd. (n.d.). 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid - CAS:1095010-46-0. Sunway Pharm Ltd.
- BOC Sciences. (n.d.). CAS 1095010-46-0 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid 97%. BOC Sciences.
- Sinfoo Biotech. (n.d.). 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. Sinfoo Biotech.
- PubChem. (n.d.). n-Cbz-3-hydroxypiperidine. National Center for Biotechnology Information.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.
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